molecular formula C22H26N2O5 B247822 1-(3,4-Dimethoxybenzoyl)-4-[(3-methylphenoxy)acetyl]piperazine

1-(3,4-Dimethoxybenzoyl)-4-[(3-methylphenoxy)acetyl]piperazine

Cat. No. B247822
M. Wt: 398.5 g/mol
InChI Key: SXPMHIRCVGNTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxybenzoyl)-4-[(3-methylphenoxy)acetyl]piperazine, also known as DMMPA, is a piperazine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. DMMPA is a small molecule with a molecular weight of 454.56 g/mol, and its chemical structure is shown in Figure 1.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzoyl)-4-[(3-methylphenoxy)acetyl]piperazine is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in tumor growth and inflammation. 1-(3,4-Dimethoxybenzoyl)-4-[(3-methylphenoxy)acetyl]piperazine has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition can prevent the spread of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects
1-(3,4-Dimethoxybenzoyl)-4-[(3-methylphenoxy)acetyl]piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 1-(3,4-Dimethoxybenzoyl)-4-[(3-methylphenoxy)acetyl]piperazine has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which can reduce inflammation and pain in the body.

Advantages and Limitations for Lab Experiments

1-(3,4-Dimethoxybenzoyl)-4-[(3-methylphenoxy)acetyl]piperazine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, and it exhibits potent biological activity at low concentrations. However, 1-(3,4-Dimethoxybenzoyl)-4-[(3-methylphenoxy)acetyl]piperazine also has some limitations. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.

Future Directions

There are several future directions for the study of 1-(3,4-Dimethoxybenzoyl)-4-[(3-methylphenoxy)acetyl]piperazine. Further research is needed to elucidate its mechanism of action and optimize its synthesis and purification. Studies are also needed to evaluate the efficacy and safety of 1-(3,4-Dimethoxybenzoyl)-4-[(3-methylphenoxy)acetyl]piperazine in animal models and humans. Additionally, 1-(3,4-Dimethoxybenzoyl)-4-[(3-methylphenoxy)acetyl]piperazine could be used as a lead compound for the development of novel therapeutic agents with improved efficacy and safety profiles.
Conclusion
In conclusion, 1-(3,4-Dimethoxybenzoyl)-4-[(3-methylphenoxy)acetyl]piperazine is a promising small molecule with potential therapeutic applications in cancer and inflammation. Its synthesis has been optimized, and its biological activity has been extensively studied. Further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety in humans. 1-(3,4-Dimethoxybenzoyl)-4-[(3-methylphenoxy)acetyl]piperazine could also be used as a lead compound for the development of novel therapeutic agents.

Synthesis Methods

The synthesis of 1-(3,4-Dimethoxybenzoyl)-4-[(3-methylphenoxy)acetyl]piperazine involves the reaction between 3,4-dimethoxybenzoyl chloride and 3-methylphenoxyacetic acid in the presence of piperazine. The reaction proceeds through an acylation mechanism, resulting in the formation of 1-(3,4-Dimethoxybenzoyl)-4-[(3-methylphenoxy)acetyl]piperazine as the final product. The synthesis of 1-(3,4-Dimethoxybenzoyl)-4-[(3-methylphenoxy)acetyl]piperazine has been optimized, and various methods have been developed to improve the yield and purity of the compound.

Scientific Research Applications

1-(3,4-Dimethoxybenzoyl)-4-[(3-methylphenoxy)acetyl]piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(3,4-Dimethoxybenzoyl)-4-[(3-methylphenoxy)acetyl]piperazine has also been investigated for its anti-inflammatory and analgesic properties, and it has been shown to be effective in reducing pain and inflammation in animal models.

properties

Product Name

1-(3,4-Dimethoxybenzoyl)-4-[(3-methylphenoxy)acetyl]piperazine

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C22H26N2O5/c1-16-5-4-6-18(13-16)29-15-21(25)23-9-11-24(12-10-23)22(26)17-7-8-19(27-2)20(14-17)28-3/h4-8,13-14H,9-12,15H2,1-3H3

InChI Key

SXPMHIRCVGNTGS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.